molecular formula C29H20ClN3 B11478561 1-(3-chlorophenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole

1-(3-chlorophenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole

Cat. No.: B11478561
M. Wt: 445.9 g/mol
InChI Key: HZSXJTQNULTKDC-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE is a complex heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group and three phenyl groups attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with carbonyl compounds, followed by cyclization using strong acids or bases . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 1-(3-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE .

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in these interactions are often complex and require further research to fully elucidate.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H20ClN3

Molecular Weight

445.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,5,6-triphenylimidazo[1,2-a]imidazole

InChI

InChI=1S/C29H20ClN3/c30-24-17-10-18-25(19-24)33-26(21-11-4-1-5-12-21)20-32-28(23-15-8-3-9-16-23)27(31-29(32)33)22-13-6-2-7-14-22/h1-20H

InChI Key

HZSXJTQNULTKDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC(=CC=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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